molecular formula C11H13NO2 B1339655 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione CAS No. 55119-00-1

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No. B1339655
Key on ui cas rn: 55119-00-1
M. Wt: 191.23 g/mol
InChI Key: SSJBKGDLBXMVBQ-UHFFFAOYSA-N
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Patent
US07598384B2

Procedure details

In analogy to (Pettit, G. R.; Fleming, W. C.; Paull, K. D. J. Org. Chem. 1968, 33 (3) 1089-1092), 3-amino-5,5-dimethylcyclohex-2-en-1-one was reacted with ethyl propio-late to give the title compound as a light brown solid in 78.5% yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
78.5%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1CCC[C:8]2NC(=S)C(C#N)=C[C:3]1=2.[NH2:15][C:16]1[CH2:21][C:20]([CH3:23])([CH3:22])[CH2:19][C:18](=[O:24])[CH:17]=1.C(OCC)(=O)C#C>>[CH3:22][C:20]1([CH3:23])[CH2:21][C:16]2[NH:15][C:2](=[O:1])[CH:3]=[CH:8][C:17]=2[C:18](=[O:24])[CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=2C=C(C(NC2CCC1)=S)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(CC(C1)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C=2C=CC(NC2C1)=O)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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